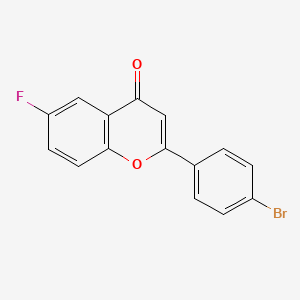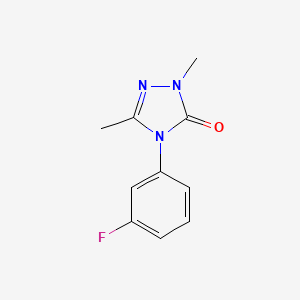
4-(3-Fluorophenyl)-1,3-dimethyl-1H-1,2,4-triazol-5(4H)-one
Übersicht
Beschreibung
The compound “4-(3-Fluorophenyl)-1,3-dimethyl-1H-1,2,4-triazol-5(4H)-one” belongs to the class of organic compounds known as triazoles. Triazoles are compounds containing a five-membered aromatic ring made up of two carbon atoms and three nitrogen atoms. The presence of the fluorophenyl group suggests that this compound may have unique properties due to the electronegativity of the fluorine atom.
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a 3-fluorophenyl group with a 1,3-dimethyl-1H-1,2,4-triazol-5(4H)-one group. However, without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound would consist of a 1,2,4-triazole ring substituted with a 3-fluorophenyl group at the 4-position and two methyl groups at the 1 and 3 positions. The presence of the fluorine atom could potentially influence the electronic distribution and reactivity of the molecule.Chemical Reactions Analysis
As a triazole derivative, this compound could potentially participate in various chemical reactions. However, the exact reactions would depend on the specific conditions and reagents used.Physical And Chemical Properties Analysis
Without specific experimental data, it’s difficult to provide accurate physical and chemical properties for this compound. However, properties such as solubility, melting point, and boiling point could be influenced by the presence of the fluorophenyl and triazole groups.Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Compound Synthesis and Structure Analysis : The synthesis and structural characterization of azole derivatives, including those with 4-fluorophenyl groups, have been extensively studied. For instance, azolylmethanes and triazolylchromones have been synthesized and characterized, demonstrating the importance of these compounds in developing new materials with unique structural properties (Kariuki et al., 2021). These studies focus on the crystalline structure and potential applications in materials science.
Photophysical Properties : The synthesis and examination of fluorescent molecules that contain azole units have been explored to develop ultrasensitive fluorescent probes. These probes can be used to study biological events and processes, highlighting the potential of 4-(3-Fluorophenyl)-1,3-dimethyl-1H-1,2,4-triazol-5(4H)-one derivatives in bioimaging and sensor applications (Diwu et al., 1997).
Molecular Interactions and Mechanisms
Intermolecular Interactions : Research into the lp⋯π intermolecular interactions in derivatives of 1,2,4-triazoles, including those with fluorophenyl groups, provides insight into the structural and energetic characteristics of these compounds. Such interactions are crucial for understanding the molecular assembly and the design of molecular devices or materials with specific properties (Shukla et al., 2014).
Biological and Medicinal Applications
Anticancer Studies : The cytotoxicity of azolylchromones against human oral squamous cell carcinoma cell lines has been investigated, with some compounds showing high tumor specificity. These studies are indicative of the potential therapeutic applications of 4-(3-Fluorophenyl)-1,3-dimethyl-1H-1,2,4-triazol-5(4H)-one derivatives in cancer treatment (Nagai et al., 2019).
Materials Science Applications
Optoelectronic Materials : The development of heteroleptic cyclometalated iridium(III) complexes that display blue phosphorescence at room temperature is another area of application. These complexes, which can include azole ligands, are of interest for their use in light-emitting devices, underscoring the versatility of 4-(3-Fluorophenyl)-1,3-dimethyl-1H-1,2,4-triazol-5(4H)-one derivatives in materials science (Yang et al., 2005).
Safety And Hazards
The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound.
Zukünftige Richtungen
Future research on this compound could involve exploring its potential applications, studying its reactivity under various conditions, and investigating its physical and chemical properties in more detail.
Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific experimental data and literature sources would be needed. Always follow laboratory safety guidelines when handling chemical substances. If this compound is intended for use in humans, it must undergo rigorous testing and regulatory approval before it can be used clinically.
Eigenschaften
IUPAC Name |
4-(3-fluorophenyl)-2,5-dimethyl-1,2,4-triazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3O/c1-7-12-13(2)10(15)14(7)9-5-3-4-8(11)6-9/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COXSGEKTFTUGHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1C2=CC(=CC=C2)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20396977 | |
| Record name | 4-(3-Fluorophenyl)-1,3-dimethyl-1H-1,2,4-triazol-5(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20396977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Fluorophenyl)-1,3-dimethyl-1H-1,2,4-triazol-5(4H)-one | |
CAS RN |
860786-18-1 | |
| Record name | 4-(3-Fluorophenyl)-1,3-dimethyl-1H-1,2,4-triazol-5(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20396977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



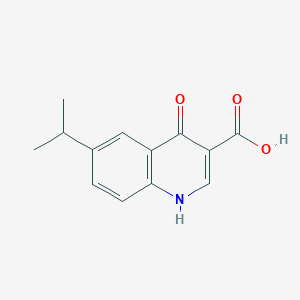
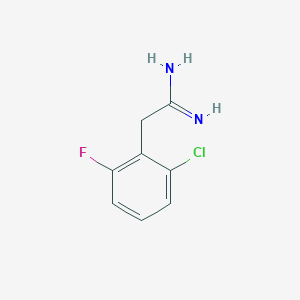
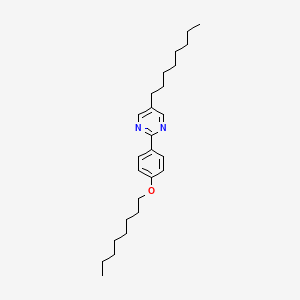
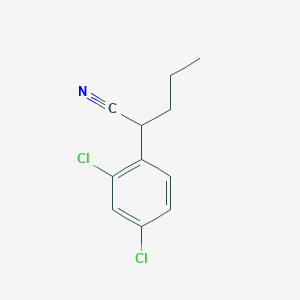
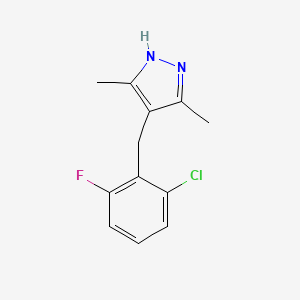
![Ethyl 4-([(4-Chlorobutyl)Sulfonyl]Amino)Benzoate](/img/structure/B1621838.png)
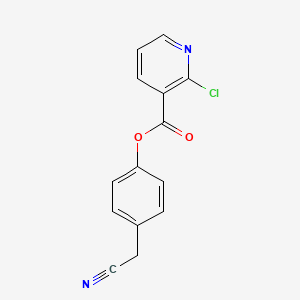
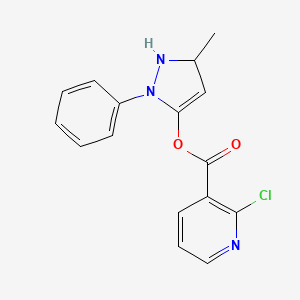

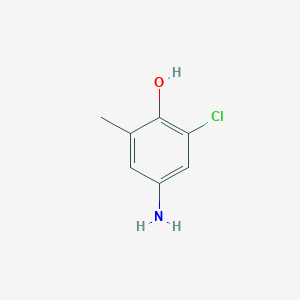
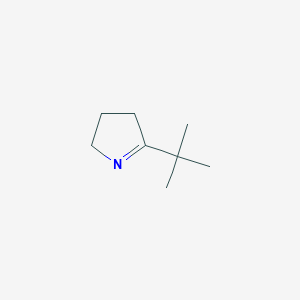
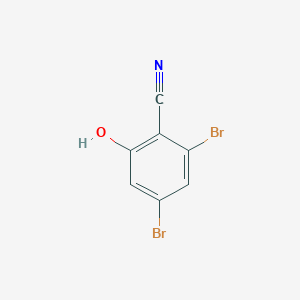
![Methyl 2-([3-(Chloromethyl)Benzoyl]Amino)Thiophene-3-Carboxylate](/img/structure/B1621850.png)
